molecular formula C15H17NO4 B13520564 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13520564
M. Wt: 275.30 g/mol
InChI Key: CLUYNCVJXRYVIY-UHFFFAOYSA-N
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Description

3-((Benzyloxy)carbonyl)-3-azabicyclo[311]heptane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures These structures are known for their high density and unique chemical properties The compound features a benzyloxycarbonyl group attached to a bicyclo[311]heptane ring system, which includes an azabicyclo moiety

Preparation Methods

The synthesis of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several routes. One common method involves the use of photocatalytic Minisci reactions. This approach utilizes mild conditions to introduce various functional groups at the bridgehead position of the bicyclo[3.1.1]heptane ring. The starting materials for this synthesis are typically N-hydroxyphthalimide esters of the corresponding carboxylic acids .

Another method involves the ring-opening reactions of [3.1.1]propellane, which can be functionalized through various chemical reactions to yield the desired compound

Chemical Reactions Analysis

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the azabicyclo moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-6-12(7-15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

CLUYNCVJXRYVIY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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